molecular formula C19H18N2OS B5603503 N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide

Cat. No.: B5603503
M. Wt: 322.4 g/mol
InChI Key: DINAJLGUKSYEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide is a useful research compound. Its molecular formula is C19H18N2OS and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-2-phenylacetamide is 322.11398438 g/mol and the complexity rating of the compound is 376. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound and its derivatives are involved in the synthesis of thiazolo[3,2-a]pyrimidinones, using N-aryl-2-chloroacetamides as electrophilic building blocks. This route offers a method for ring annulation, producing thiazolo[3,2-a]pyrimidinone products with confirmed structures through analytical and spectral studies, including single crystal X-ray data (B. Janardhan et al., 2014).
  • The compound's derivatives have been synthesized and evaluated for antioxidant activity through molecular docking against the antioxidant enzyme receptor, showing significant antioxidant efficacy. Spectral performances and quantum chemical calculations at the DFT/B3LYB level were utilized to elucidate their properties (A. Hossan, 2020).

Pharmacological Applications

  • A study focused on the synthesis and anticonvulsant activities of alpha-heterocyclic alpha-acetamido-N-benzylacetamide derivatives. These compounds displayed outstanding activity in seizure tests, indicating their potential as novel anticonvulsants (Harold Kohn et al., 1993).
  • Another research explored the synthesis and evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs as glutaminase inhibitors. These compounds, particularly one analog, showed similar potency and better solubility compared to BPTES, inhibiting the growth of human lymphoma B cells both in vitro and in mouse xenograft models (K. Shukla et al., 2012).

Antimicrobial and Antitumor Activities

  • Certain derivatives were synthesized and docked on cyclooxygenase enzymes, showing significant analgesic response in comparison with standard drugs. Molecular docking studies suggested these compounds as potential analgesic agents (Arvind Kumar et al., 2019).
  • A set of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives were synthesized and screened for antitumor activity against various human tumor cell lines, demonstrating considerable anticancer activity against some cancer cell lines (L. Yurttaş et al., 2015).

Properties

IUPAC Name

N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2OS/c1-14-7-9-16(10-8-14)11-17-13-20-19(23-17)21-18(22)12-15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINAJLGUKSYEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.